molecular formula C18H11ClF3NO3 B12202551 6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B12202551
M. Wt: 381.7 g/mol
InChI Key: MOKHVFDDHUDJGC-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid with 3-(trifluoromethyl)aniline under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride or thionyl chloride, followed by amide formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions can occur at the chloro position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
  • 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde

Uniqueness

Compared to similar compounds, 6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is unique due to the presence of the trifluoromethyl group. This group significantly enhances its biological activity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H11ClF3NO3

Molecular Weight

381.7 g/mol

IUPAC Name

6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C18H11ClF3NO3/c1-9-5-15-12(7-13(9)19)14(24)8-16(26-15)17(25)23-11-4-2-3-10(6-11)18(20,21)22/h2-8H,1H3,(H,23,25)

InChI Key

MOKHVFDDHUDJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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